molecular formula C19H23N3O5 B7750766 3-Ethoxycarbonyl-4-[4-(2-hydroxyethyl)piperazin-1-yl]quinoline-6-carboxylic acid

3-Ethoxycarbonyl-4-[4-(2-hydroxyethyl)piperazin-1-yl]quinoline-6-carboxylic acid

Cat. No.: B7750766
M. Wt: 373.4 g/mol
InChI Key: DTLOUPCKQDVGLG-UHFFFAOYSA-N
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Description

3-Ethoxycarbonyl-4-[4-(2-hydroxyethyl)piperazin-1-yl]quinoline-6-carboxylic acid is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with ethoxycarbonyl and carboxylic acid groups, as well as a piperazine ring with a hydroxyethyl substituent. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Properties

IUPAC Name

3-ethoxycarbonyl-4-[4-(2-hydroxyethyl)piperazin-1-yl]quinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c1-2-27-19(26)15-12-20-16-4-3-13(18(24)25)11-14(16)17(15)22-7-5-21(6-8-22)9-10-23/h3-4,11-12,23H,2,5-10H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLOUPCKQDVGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1N3CCN(CC3)CCO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxycarbonyl-4-[4-(2-hydroxyethyl)piperazin-1-yl]quinoline-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification of the quinoline derivative with ethyl chloroformate.

    Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with 1-(2-hydroxyethyl)piperazine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxycarbonyl-4-[4-(2-hydroxyethyl)piperazin-1-yl]quinoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can modify the piperazine ring or the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline and piperazine derivatives.

Scientific Research Applications

3-Ethoxycarbonyl-4-[4-(2-hydroxyethyl)piperazin-1-yl]quinoline-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethoxycarbonyl-4-[4-(2-hydroxyethyl)piperazin-1-yl]quinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring can interact with various enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-6-carboxylic acid: Lacks the ethoxycarbonyl and piperazine substituents.

    4-(2-Hydroxyethyl)piperazine: Lacks the quinoline core and ethoxycarbonyl group.

    Ethyl 4-quinolinecarboxylate: Lacks the piperazine and hydroxyethyl substituents.

Uniqueness

3-Ethoxycarbonyl-4-[4-(2-hydroxyethyl)piperazin-1-yl]quinoline-6-carboxylic acid is unique due to the combination of its functional groups, which impart specific chemical properties and potential biological activities. The presence of both the quinoline core and the piperazine ring makes it a versatile compound for various scientific research applications.

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